molecular formula C14H14N2O2 B13296743 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide

Cat. No.: B13296743
M. Wt: 242.27 g/mol
InChI Key: LCMLZAVDJXTKGP-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide is an organic compound with a complex structure that includes an aminomethyl group, a hydroxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the reaction of 4-(aminomethyl)benzoic acid with 2-aminophenol under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the aminomethyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the hydroxyphenyl moiety.

    2-hydroxybenzamide: Contains the hydroxyphenyl group but lacks the aminomethyl group.

    N-(2-hydroxyphenyl)benzamide: Similar structure but without the aminomethyl group.

Uniqueness

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide is unique due to the presence of both the aminomethyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)14(18)16-12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18)

InChI Key

LCMLZAVDJXTKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN)O

Origin of Product

United States

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